Cas no 120221-67-2 (3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid)

3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid structure
120221-67-2 structure
Product Name:3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid
CAS No:120221-67-2
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD10023807
CID:1212640
PubChem ID:14788277
Update Time:2025-07-23

3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-ethyl-
    • 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid
    • F8889-3309
    • 120221-67-2
    • DB-411044
    • EN300-79301
    • KS-10635
    • CS-0344596
    • MFCD10023807
    • SCHEMBL4498121
    • AKOS006304296
    • DTXSID50564041
    • G74778
    • MDL: MFCD10023807
    • Inchi: 1S/C10H10N2O2/c1-2-8-11-9(10(13)14)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3,(H,13,14)
    • InChI Key: VROXUNCUPSXNLQ-UHFFFAOYSA-N
    • SMILES: OC(C1=C2C=CC=CN2C(CC)=N1)=O

Computed Properties

  • Exact Mass: 190.074227566g/mol
  • Monoisotopic Mass: 190.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54.6Ų

3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid Pricemore >>

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Additional information on 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid

Professional Introduction to 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic Acid (CAS No 120221-67-2)

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid, a compound with the chemical identifier CAS No 120221-67-2, represents a significant area of interest in the realm of pharmaceutical and biochemical research. This heterocyclic organic compound belongs to the imidazopyridine class, which has garnered considerable attention due to its diverse pharmacological properties and potential applications in drug development.

The molecular structure of 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid consists of an imidazo[1,5-a]pyridine core substituted with an ethyl group at the 3-position and a carboxylic acid functional group at the 1-position. This unique arrangement contributes to its distinct chemical reactivity and biological interactions. The presence of both nitrogen and oxygen heteroatoms in its structure enhances its potential as a ligand or intermediate in synthetic chemistry.

In recent years, there has been a growing interest in imidazopyridine derivatives due to their demonstrated efficacy in various therapeutic contexts. Studies have highlighted the compound's potential as an anti-inflammatory agent, with preliminary research suggesting that it may modulate inflammatory pathways by interacting with specific enzymes and receptors. The carboxylic acid moiety further extends its utility, allowing for facile derivatization into esters or amides, which can be tailored for enhanced pharmacokinetic profiles.

One of the most compelling aspects of 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid is its role as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop novel compounds with improved bioavailability and target specificity. For instance, modifications at the ethyl substituent or the carboxylic acid group have led to derivatives that exhibit enhanced binding affinity to certain protein targets, making them promising candidates for further clinical investigation.

The synthesis of 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations, have been employed to construct the imidazopyridine core efficiently. These synthetic strategies not only ensure high yields but also allow for the introduction of diverse functional groups, enabling the creation of a library of related compounds for screening purposes.

Recent advances in computational chemistry have further accelerated the development of imidazopyridine-based drugs. Molecular modeling techniques have been used to predict the binding modes of 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid and its derivatives with biological targets. These predictions provide valuable insights into how structural modifications can optimize drug-like properties such as solubility, permeability, and metabolic stability.

The pharmacological profile of 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid has been explored in several preclinical studies. These studies have revealed that it exhibits moderate potency in inhibiting certain kinases associated with cancer cell proliferation. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders. The compound's dual functionality—combining an imidazopyridine core with a carboxylic acid group—makes it a versatile scaffold for designing multifunctional therapeutics.

In conclusion, 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS No 120221-67-2) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity position it as a valuable asset in medicinal chemistry research. As our understanding of its pharmacological properties continues to evolve, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutics targeting various diseases.

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